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molecular formula C6H8N2O3S B8615138 Methyl 5-(methoxymethyl)thiadiazole-4-carboxylate

Methyl 5-(methoxymethyl)thiadiazole-4-carboxylate

Cat. No. B8615138
M. Wt: 188.21 g/mol
InChI Key: OWHIVDUCQOYGSV-UHFFFAOYSA-N
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Patent
US08951536B2

Procedure details

Methyl 5-(methoxymethyl)-1,2,3-thiadiazole-4-carboxylate (4.18 g, 0.022 mol) was dissolved in carbon tetrachloride (60 mL). To the solution was added bromine (4.18 g, 0.026 mol) and the solution was refluxed upon irradiation with long wavelength UV light (100 watts) for 3 h. The volatiles were evaporated in vacuo and the crude material purified by flash chromatography to give the desired product (2.70 g, 71%) as a viscous oil. 1H NMR (400 MHz, CDCl3): δ□ 10.67 (s, 1H), 4.15 (s, 3H). MF=C5H4N2O3S; LCMS calculated for C5H5N2O3S (M+H)+: m/z=173.0.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1[S:8][N:7]=[N:6][C:5]=1[C:9]([O:11][CH3:12])=[O:10].BrBr>C(Cl)(Cl)(Cl)Cl>[CH:3]([C:4]1[S:8][N:7]=[N:6][C:5]=1[C:9]([O:11][CH3:12])=[O:10])=[O:2]

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
COCC1=C(N=NS1)C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed upon irradiation with long wavelength UV light (100 watts) for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(N=NS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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